3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide
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Overview
Description
3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide is a complex organic compound with the molecular formula C16H19F17N2O5S. This compound is known for its unique chemical structure, which includes a heptadecafluorooctyl group, making it highly fluorinated. It is used in various scientific and industrial applications due to its distinct properties.
Preparation Methods
The synthesis of 3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide involves multiple steps. The process typically starts with the preparation of the heptadecafluorooctyl sulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide intermediate. This intermediate is further reacted with a carboxymethylating agent to introduce the carboxymethyl group. Finally, the compound is quaternized with trimethylamine to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes due to its amphiphilic nature.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty coatings, lubricants, and as an additive in the manufacture of advanced materials
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The sulfonyl and carboxymethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide can be compared with other similar compounds such as:
Perfluorooctanesulfonic acid (PFOS): Both compounds contain highly fluorinated groups, but PFOS lacks the carboxymethyl and trimethylammonium groups.
Perfluorooctanoic acid (PFOA): Similar to PFOS, PFOA is highly fluorinated but does not have the sulfonyl and ammonium functionalities.
Properties
Molecular Formula |
C16H19F17N2O5S |
---|---|
Molecular Weight |
674.4 g/mol |
IUPAC Name |
3-[carboxymethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]propyl-trimethylazanium;hydroxide |
InChI |
InChI=1S/C16H17F17N2O4S.H2O/c1-35(2,3)6-4-5-34(7-8(36)37)40(38,39)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31;/h4-7H2,1-3H3;1H2 |
InChI Key |
WTSDDSGIWUOMDS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[OH-] |
Origin of Product |
United States |
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